REACTION_CXSMILES
|
[O:1]([CH2:8][CH2:9][CH2:10][CH2:11][N:12]1C(=O)C2C(=CC=CC=2)C1=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.NN.O.CCOC(C)=O>CCO>[O:1]([CH2:8][CH2:9][CH2:10][CH2:11][NH2:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)CCCCN1C(C2=CC=CC=C2C1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
2.88 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was warmed
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with brine
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous phases were then re-extracted with EtOAc and all the organic phases
|
Type
|
EXTRACTION
|
Details
|
These were then extracted with 1N HCl
|
Type
|
EXTRACTION
|
Details
|
re-extracted into EtOAc
|
Type
|
CUSTOM
|
Details
|
before evaporating to dryness
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)CCCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.411 mg | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 0.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |